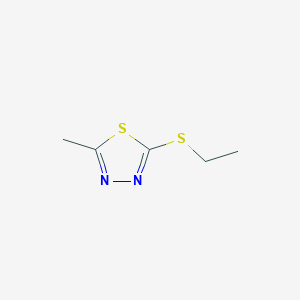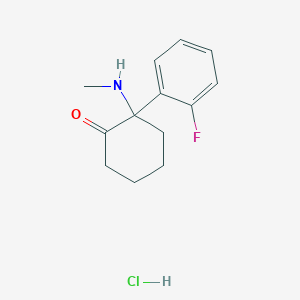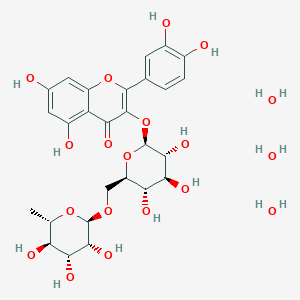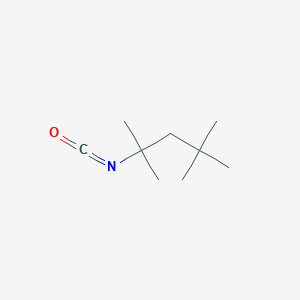
1,1,3,3-Tetramethylbutyl isocyanate
Descripción general
Descripción
1,1,3,3-Tetramethylbutyl isocyanate (TMI) is an organic compound with the molecular formula C9H20N2O. It is a colorless, volatile liquid with a strong pungent odor. TMI is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. It is used as a building block in the synthesis of polyurethane and other polymers, as well as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. TMI is also used as a reagent in organic chemistry, and as a catalyst in the synthesis of polyurethane foams.
Aplicaciones Científicas De Investigación
1. Cross-linking Agent in Polymer Production
1,1,3,3-Tetramethylbutyl isocyanate serves as a cross-linking agent in the production of polymers. Its reactive nature allows for the creation of thermally stable networks with low glass transition temperatures when used in conjunction with hydroxyl-terminated pre-polymers. This is evidenced by the successful cross-linking of polybutadiene and acrylic ester to produce energetic compositions using cyclotrimethylenetrinitramine (RDX) and pentaerythritoltetranitrate (PETN) as fillers. Specifically, the cross-linked polymers demonstrated compatibility with PETN, highlighting the suitability of this compound as a replacement for toxic isocyanates in certain polymerization processes (Dossi et al., 2018).
2. Radical Initiation in Polymerization
1,1,3,3-Tetramethylbutyl isocyanate plays a crucial role in the radical initiation mechanisms during the polymerization of substances like methyl methacrylate (MMA) and styrene. The compound's involvement in generating tert-octyloxyl radicals, which subsequently undergo various reactions including β-scission to form neopentyl radicals and a 1,5-H shift to form specific radicals, is a testament to its importance in controlling the polymerization process and determining the final properties of the polymers (Nakamura et al., 1997).
3. Synthesis of Novel Polymers and Oligomers
The compound is instrumental in the synthesis of novel polymers and oligomers. For instance, its addition to CN double bonds of imines results in the formation of unique triazinedione heterocycle structures. This chemical behavior opens up possibilities for the creation of a new class of step-growth oligomers composed of multi-functional isocyanates and imine bases, expanding the scope and utility of materials available for various industrial applications (Polenz et al., 2014).
4. Facilitation of Superhydrophobic Material Fabrication
1,1,3,3-Tetramethylbutyl isocyanate contributes to the fabrication of superhydrophobic and mechanically strong multifunctional silica-based aerogels at benign temperatures. The compound aids in the in-situ amine-modification and hydrophobization of native silica aerogels, which are crucial steps in the creation of lightweight, mechanically robust, and porous silica-based composite materials. This showcases the compound's potential in enhancing material properties and expanding the possibilities for material engineering (Li et al., 2017).
Propiedades
IUPAC Name |
2-isocyanato-2,4,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBENIMDRFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328187 | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethylbutyl isocyanate | |
CAS RN |
1611-57-0 | |
| Record name | 1611-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



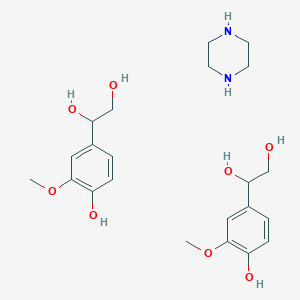
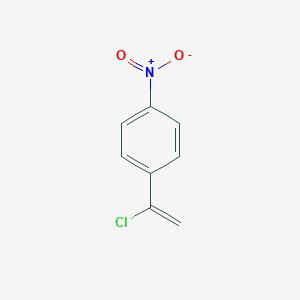
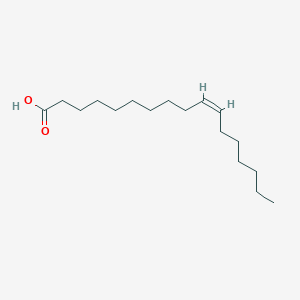
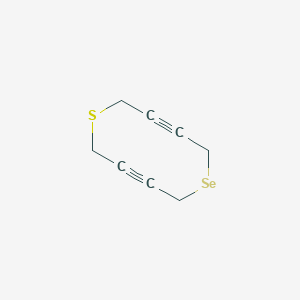
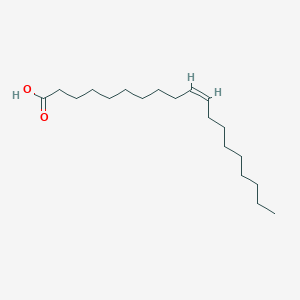
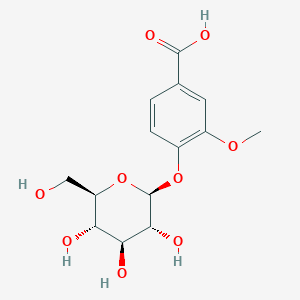
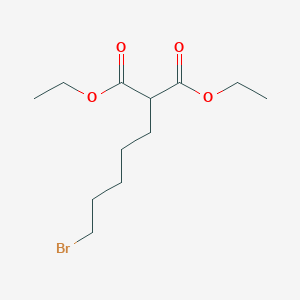
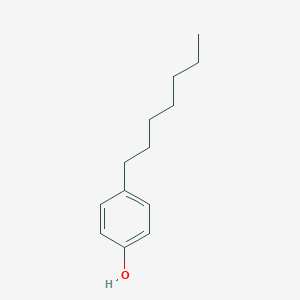
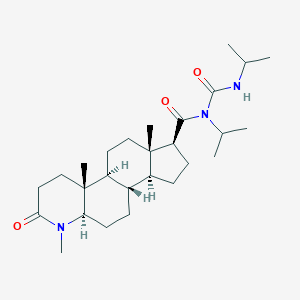
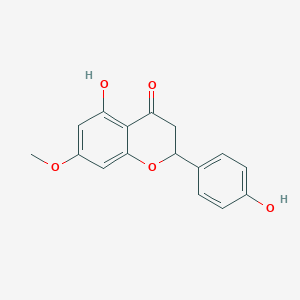
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
